molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Cat. No.: B057810
CAS No.: 111000-54-5
M. Wt: 274.74 g/mol
InChI Key: KABSWBAVVVOZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C16H15ClO. It is known for its unique structure, which includes a chloro group and a phenylmethoxy group attached to a propanone backbone. This compound is utilized in various scientific research domains due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenylmethoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2-chloro-1-phenyl-: Similar structure but lacks the phenylmethoxy group.

    1-Propanone, 2-bromo-1-[4-(phenylmethoxy)phenyl]-: Similar structure with a bromo group instead of a chloro group.

    1-Propanone, 2-chloro-1-[4-(methoxy)phenyl]-: Similar structure but lacks the phenyl group in the methoxy substituent.

Uniqueness

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is unique due to the presence of both the chloro and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields, distinguishing it from other similar compounds.

Biological Activity

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C16H15ClO. This compound has garnered attention in various fields of scientific research, particularly for its biological activities, including potential therapeutic applications. The presence of a chloro group and a phenylmethoxy moiety contributes to its unique reactivity and biological properties.

Structure and Reactivity

The compound features a propanone backbone with a chloro substituent at the second position and a phenylmethoxy group at the first position. This structural configuration allows for diverse chemical reactions, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Capable of forming alcohols or alkanes.
  • Substitution : The chloro group can be replaced by various nucleophiles, enhancing its versatility in organic synthesis.

The biological activity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Binding to target proteins, influencing their activity.
  • Modulating signal transduction pathways that affect gene expression.
  • Potentially exhibiting anti-inflammatory and anticancer properties through these interactions.

Anticancer Properties

Research indicates that 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- may possess significant anticancer activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity against specific tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition

In biological assays, this compound has shown promise as an enzyme inhibitor, particularly in pathways associated with cancer progression and inflammation. The specific binding interactions mediated by the chloro and phenylmethoxy groups are crucial for its inhibitory effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Propanone, 2-bromo-1-[4-(phenylmethoxy)phenyl] Similar to the target compound but with a bromo groupPotentially similar anticancer effects
1-Propanone, 2-chloro-1-phenyl Lacks the phenylmethoxy groupReduced biological activity
1-Propanone, 2-chloro-1-[4-(methoxy)phenyl] Lacks the phenyl groupDifferent reactivity and activity

This table highlights how variations in substituents affect the biological activity of related compounds.

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of various propanone derivatives on cancer cell lines, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- was found to have an IC50 value comparable to established chemotherapeutic agents. This suggests its potential as a lead compound in drug development for cancer treatment .

Research Findings on Enzyme Interaction

A detailed examination of enzyme interactions revealed that this compound effectively inhibits specific enzymes involved in tumor growth. The binding affinity was assessed using various biochemical assays, demonstrating significant inhibition rates which could be harnessed for therapeutic purposes .

Properties

IUPAC Name

2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSWBAVVVOZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477900
Record name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111000-54-5
Record name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride solution (20 mL) of 4.80 g (20 mmol) of p-(benzyloxy)propiophenone, 2.97 g (1.1 equivalents) of sulfuryl chloride was added at 15° C., followed by 16 hours of stirring. After 20 mL of water was added, methylene chloride was distilled off under a reduced pressure, and extraction was conducted by adding 40 mL of ethyl acetate. The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvent. A colorless, oily substance (6.299 g) was thereby obtained. The oily substance was crystallized from 0.5 mL of ethyl acetate and 20 mL of hexane to obtain white crystals of 1-[4-(benzyloxy)phenyl]-2-chloro-1-propanone (4.3787 g, isolation yield: 75%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.